molecular formula C10H14N2O2S B13872220 3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid

3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid

Cat. No.: B13872220
M. Wt: 226.30 g/mol
InChI Key: PNDHCDSXJVNDCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thiazole moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the piperidine ring can be synthesized via intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . The thiazole ring can be introduced through nucleophilic substitution reactions involving thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize the efficiency of each step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can have enhanced biological activities and are often explored for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit the growth of pathogenic fungi by altering cell membrane permeability and affecting hyphal growth . The piperidine ring can modulate neurotransmitter activity, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid is unique due to the combination of the piperidine and thiazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-(1,3-thiazol-4-ylmethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2S/c13-9(14)10(2-1-3-11-6-10)4-8-5-15-7-12-8/h5,7,11H,1-4,6H2,(H,13,14)

InChI Key

PNDHCDSXJVNDCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=CSC=N2)C(=O)O

Origin of Product

United States

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